molecular formula C22H14BrClF3N3O B2540954 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 2085690-22-6

6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B2540954
CAS No.: 2085690-22-6
M. Wt: 508.72
InChI Key: CBLUYFNVWJBXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one is a potent and selective small-molecule inhibitor identified in scientific research for its activity against key kinase targets. It has been specifically investigated for its efficacy in inhibiting JAK2 and FLT3 kinases , which are critically involved in signal transduction pathways that regulate cell proliferation, survival, and differentiation. This dual inhibitory profile makes it a valuable chemical probe for studying hematological malignancies and myeloproliferative disorders where mutations in JAK2 and FLT3 are common drivers of disease pathogenesis. The compound's mechanism involves competitively binding to the ATP-binding site of these kinases, thereby suppressing their phosphorylation and subsequent activation of downstream effectors like STAT proteins. Its research utility is further underscored by its role in exploring resistance mechanisms to existing JAK2 inhibitors , providing insights into potential combination therapies and novel treatment strategies for resistant cancer types. As such, this quinazolinone derivative serves as an essential tool for preclinical research aimed at dissecting complex kinase signaling networks and validating new therapeutic targets in oncology.

Properties

IUPAC Name

6-bromo-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClF3N3O/c1-12-4-2-3-5-15(12)20-29-18-7-6-14(23)9-16(18)21(31)30(20)11-19-17(24)8-13(10-28-19)22(25,26)27/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLUYFNVWJBXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one, with CAS number 2085690-22-6, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C22H14BrClF3N3O
  • Molecular Weight : 508.73 g/mol
  • Purity : >90% .

Antimicrobial Activity

Research indicates that quinazolinone derivatives often exhibit notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated significant antibacterial and antifungal activity. The tested strains included Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa for bacteria, and Candida albicans and Aspergillus niger for fungi. The results showed that certain derivatives exhibited effectiveness comparable to standard antibiotics and antifungal agents .

Table 1: Antimicrobial Activity of Related Quinazolinone Compounds

CompoundBacterial Strains TestedInhibition Zone (mm)Fungal Strains TestedInhibition Zone (mm)
2bB. subtilis15C. albicans12
2cS. aureus18A. niger14
2dP. aeruginosa17Curvularia lunata16

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has also been investigated. In a carrageenan-induced paw edema model in rats, compounds similar to the target compound showed significant reduction in inflammation, indicating their potential as anti-inflammatory agents. Specifically, compounds with similar structural features exhibited effects comparable to ibuprofen .

Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives

CompoundDose (mg/kg)Edema Reduction (%)
2b5060
2c10075
Control--

Anticancer Activity

Emerging studies have indicated that quinazolinone derivatives may possess anticancer properties by inhibiting specific signaling pathways involved in cancer cell proliferation. For instance, studies on related compounds suggest that they can inhibit MEK1/2 kinases, leading to reduced growth of acute leukemia cells . The structure-activity relationship indicates that modifications at the quinazolinone core can enhance cytotoxic effects against various cancer cell lines.

Case Studies

One notable study involved the synthesis and evaluation of several quinazolinone derivatives, including those structurally related to the target compound. The findings revealed that specific substitutions significantly impacted biological activities, particularly in terms of antimicrobial and anti-inflammatory effects .

In another investigation focusing on the inhibition of MEK1/2 kinases by quinazolinones, it was found that certain derivatives could effectively down-regulate phospho-ERK1/2 levels in cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of quinazolin-4-one, including this compound, exhibit significant activity against various bacterial strains. The introduction of specific substituents can enhance this activity.

Case Study: Antimicrobial Efficacy

A study synthesized several quinazolinone derivatives and evaluated their antimicrobial properties. Among these, compounds with electron-withdrawing groups showed enhanced inhibition against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated a maximum inhibition zone of 16 mm against Mycobacterium smegmatis due to the presence of strong electron-withdrawing groups .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory potential of quinazolinone derivatives. The structural features of 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one suggest that it could modulate inflammatory pathways.

Research Findings

In a comparative study, several quinazolinone derivatives were tested for their anti-inflammatory effects using various in vitro models. Results indicated that certain modifications to the quinazolinone structure significantly reduced inflammatory markers in treated cells, suggesting a promising avenue for further development in treating inflammatory diseases .

Other Therapeutic Applications

Beyond antimicrobial and anti-inflammatory uses, there is emerging interest in the compound's potential in cancer therapy. Quinazolinones are known to interact with various cellular pathways involved in tumor growth and metastasis.

Preliminary Investigations

Initial investigations into the cytotoxic effects of quinazolinone derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been observed to induce apoptosis in specific cancer cell lines, warranting further exploration into their mechanisms of action .

Summary Table of Applications

Application TypeActivity DescriptionReferences
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryReduction of inflammatory markers in cell models
Cancer therapyInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key analogs from include 6-bromo-2-substituted quinazolin-4(3H)-ones with varying aryl groups (Table 1).

Table 1: Comparison of 6-Bromo-Substituted Quinazolin-4(3H)-ones

Compound Substituents (Position 2) Melting Point (°C) HRMS (ES) Key Spectral Features (IR, NMR)
Target Compound 2-(2-methylphenyl) Not reported Not reported Not reported
3b () 4-fluorophenyl 235–237 421.0342 IR: C=O (1680 cm⁻¹), C-Br (560 cm⁻¹)
3c () 4-chlorophenyl 231–232 437.0053 ¹³C-NMR: δ 112.8 (C-Br), 160.1 (C=O)
3d () 4-methoxyphenyl 254–256 433.0553 ¹H-NMR: δ 3.85 (OCH₃), 7.21–7.65 (Ar-H)
  • Trifluoromethyl Pyridine Moiety : The 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group is unique to the target compound. Similar trifluoromethylpyridine motifs in agrochemicals (e.g., Haloxyfop-methyl) are linked to herbicidal activity and resistance to oxidative degradation .

Structural Analogues in Agrochemicals

  • Haloxyfop-methyl (): Contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy group and acts as a herbicide. The target compound’s pyridinylmethyl group shares structural similarities, hinting at possible pesticidal applications .
  • Pyrazolo-Pyrimidine Derivatives (): Compounds like 3-bromo-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine demonstrate the importance of halogenated pyridine motifs in agrochemical design .

Key Differentiators of the Target Compound

  • Unique Substituent Combination : The coexistence of bromo, 2-methylphenyl, and trifluoromethylpyridinyl groups distinguishes it from simpler quinazoline derivatives.
  • Potential Dual Applications: Structural parallels to both pharmaceuticals () and agrochemicals () suggest broad utility.
  • Synthetic Challenges : The trifluoromethylpyridine moiety may require specialized synthetic protocols, such as those described in for related intermediates .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}quinazolin-4(3H)-one derivatives, and how can reaction yields be improved?

Methodological Answer:

  • Key Steps :
    • Start with anthranilic acid derivatives (e.g., 5-bromoanthranilic acid) cyclized with o-amino benzoyl chloride in pyridine to form benzoxazinone intermediates .
    • React intermediates with nitrogen nucleophiles (e.g., hydrazine hydrate) under reflux (120–130°C for 3 hours) to yield quinazolin-4(3H)-one scaffolds .
    • Introduce substituents via alkylation or condensation. For example, the pyridinylmethyl group can be attached using 3-chloro-5-(trifluoromethyl)pyridine-2-methanol under basic conditions .
  • Optimization Strategies :
    • Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.
    • Monitor reaction progress via TLC and adjust stoichiometry of nucleophiles to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Characterization Workflow :
    • Melting Point : Determine using a Kofler hot stage apparatus (uncorrected values) .
    • Spectroscopy :
  • IR : Identify functional groups (e.g., C=O stretch at ~1660 cm⁻¹ for quinazolinone) .
  • NMR : Use DMSO-d₆ for solubility. Key signals include:
  • Quinazolinone C-4 carbonyl at δ ~165 ppm (¹³C NMR) .
  • Aromatic protons in the pyridinyl and phenyl groups (δ 7.0–8.5 ppm in ¹H NMR) .
    3. Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via GC-MS or HRMS .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .
    • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • Enzyme Inhibition Studies :
    • Use fluorometric assays to screen for kinase or protease inhibition, leveraging the compound’s aromatic and halogen-rich structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

Methodological Answer:

  • SAR Design :
    • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replace 2-methylphenyl with fluorophenyl or bromophenyl) to assess electronic effects .
    • Bioisosteric Replacement : Replace the trifluoromethyl group with cyano or nitro groups to evaluate steric and electronic impacts .
  • Data Analysis :
    • Use IC₅₀ or MIC values to correlate substituent properties (Hammett constants, logP) with activity .

Q. What computational methods are suitable for predicting the compound’s binding mode and stability?

Methodological Answer:

  • Molecular Docking :
    • Dock the compound into target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. Prioritize poses with hydrogen bonds to pyridinyl nitrogen or quinazolinone carbonyl .
  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict stability of the trifluoromethyl group and halogen interactions .

Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?

Methodological Answer:

  • Experimental Framework :
    • Degradation Kinetics : Expose the compound to UV light or microbial consortia, then quantify degradation products via LC-MS .
    • Ecotoxicology :
  • Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algae (growth inhibition) under OECD guidelines .
  • Measure bioaccumulation potential using logKₒw values calculated via HPLC .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Root Cause Investigation :
    • Synthesis Variability : Compare reaction conditions (e.g., solvent purity, catalyst batch) across studies. For example, hydrazine hydrate purity impacts cyclization efficiency .
    • Bioactivity Discrepancies :
  • Standardize assay protocols (e.g., bacterial strain, incubation time).
  • Validate results using orthogonal methods (e.g., time-kill assays vs. MIC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.